3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol
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Overview
Description
The compound 3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol is a complex organic molecule. It is characterized by multiple hydroxyl and methoxy groups attached to a cyclopenta[a]phenanthrene core, making it a highly functionalized and potentially bioactive compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and cyclization processes. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific sites. The glycosylation steps often require the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bonds.
Industrial Production Methods
Industrial production of such complex molecules often involves the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. The use of biocatalysts and enzyme-mediated reactions is also common to achieve high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the hydroxyl groups to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound is studied for its potential bioactivity. The hydroxyl and methoxy groups are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with enzymes or receptors involved in various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its complex structure makes it a valuable intermediate in the production of high-value products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopenta[a]phenanthrene core can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 17-Acetyl-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl benzoate
- 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
Uniqueness
The uniqueness of the compound lies in its highly functionalized structure, which allows for a wide range of chemical modifications and interactions with biological targets. Its multiple hydroxyl and methoxy groups provide numerous sites for chemical reactions, making it a versatile molecule in both research and industrial applications.
Properties
Molecular Formula |
C42H70O15 |
---|---|
Molecular Weight |
815.0 g/mol |
IUPAC Name |
3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol |
InChI |
InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3 |
InChI Key |
ITPJPPQJMRCTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O |
Origin of Product |
United States |
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